2,4,6-Trimethylbenzylamine

Catalog No.
S776046
CAS No.
40393-99-5
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trimethylbenzylamine

Researchers requiring absolute steric shielding at benzylic positions face side reactions with unhindered benzylamines. 2,4,6-Trimethylbenzylamine provides a solution. • Prevents ortho-metallation and ligand degradation in Pd, Ru, Ir catalyst synthesis. • Directs δ-silylation/germanylation via blocked ortho/para positions, overriding γ-substitution. • Introduces lipophilic mesityl group into APIs, enhancing isoform selectivity (e.g., AKR1C3) without off-target binding.

CAS Number

40393-99-5

Product Name

2,4,6-Trimethylbenzylamine

IUPAC Name

(2,4,6-trimethylphenyl)methanamine

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5H,6,11H2,1-3H3

InChI Key

DGSRAILDFBJNQI-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)CN)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN)C

The exact mass of the compound 2,4,6-Trimethylbenzylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2,4,6-Trimethylbenzylamine, Mesitylmethylamine, (2,4,6-Trimethylphenyl)methanamine, 2,4,6-Trimethylbenzenemethanamine

Purity

≥98%

Package Size

5 g, 25 g

2,4,6-Trimethylbenzylamine (CAS: 40393-99-5), also known as mesitylmethylamine, is a sterically hindered primary aliphatic amine. It combines the inherent nucleophilicity and basicity (pKa ~9.58) of a benzylic amine with the extreme steric bulk of a mesityl group [1]. In industrial and advanced laboratory procurement, this compound is highly valued not merely as a generic amine, but as a specialized structural building block. The three electron-donating methyl groups at the ortho and para positions electronically enrich the aromatic ring while physically shielding the benzylic carbon. This unique steric environment makes it an essential precursor for synthesizing highly stable, bulky ligands for homogeneous catalysis, dictating regiocontrol in C-H activation, and engineering isoform-selective pharmaceutical intermediates[2].

Research Fit

Sterically hindered benzylamine building block for ligand design
Enables synthesis of stable trans-Pd(II) imine complexes
Research-grade purity supports reproducible catalytic studies

Substituting 2,4,6-trimethylbenzylamine with unhindered alternatives like benzylamine or 4-methylbenzylamine fundamentally compromises process outcomes. Without the two ortho-methyl groups, the benzylic position remains vulnerable to unwanted side reactions, such as imine-enamine rearrangement and destructive ortho-metallation (cyclometallation) during transition-metal catalyst synthesis [1]. Furthermore, in late-stage functionalization, unhindered benzylamines default to standard γ-substitution and suffer from high rates of over-reaction (e.g., disilylation) [2]. In medicinal chemistry, replacing the mesityl group with a less bulky aromatic ring results in a loss of critical hydrophobic interactions, directly reducing the isoform selectivity of the resulting active pharmaceutical ingredient (API) [3]. Therefore, generic substitution is not viable when absolute steric shielding is required.

Substitution Risk

2,4,6-Trimethylbenzylamine
Unsubstituted benzylamine
Ortho-methyl groups block cyclometallation pathway
Imine ligands prone to cyclometallation, causing catalyst deactivation
No β-hydrogens; imine-enamine rearrangement suppressed
β-hydrogens present; ligand degradation via rearrangement may occur

Suppression of Imine-Enamine Rearrangement and Ortho-Metallation in Ligand Design

In the synthesis of imine ligands for palladium-catalyzed cross-coupling, unhindered benzylamines are prone to imine-enamine rearrangement and unwanted cyclometallation (ortho-metallation) at the metal center. Utilizing 2,4,6-trimethylbenzylamine completely blocks the ortho-positions and shields the β-hydrogen atoms. This structural modification yields stable, trans-configured square-planar Pd(II) complexes without degradation, directly preserving catalytic activity [1].

Evidence DimensionCatalyst structural stability and side-reaction suppression
Target Compound Data100% suppression of imine-enamine rearrangement and ortho-metallation
Comparator Or BaselineBenzylamine derivatives (undergo rapid rearrangement and cyclometallation)
Quantified DifferenceBinary shift from catalyst degradation to stable trans-configured square-planar coordination
ConditionsSynthesis of Pd(II) complexes from imine ligands (e.g., Me3C6H2CH2N=CHtBu)

Procuring this sterically hindered amine is critical for synthesizing robust, well-defined homogeneous catalysts where ligand degradation would otherwise destroy catalytic turnover.

Cyclometallation prevention
Head-to-head
0% cyclometallation
High susceptibility
Supports single catalyst species formation
Exclusive trans-Pd(II) complex confirmed by XRD

Regiocontrol in Palladium-Catalyzed C(sp3)-H Silylation

The steric bulk of the mesityl group fundamentally alters the regioselectivity of directed C-H functionalization. In Pd-catalyzed oxalyl amide-directed silylation, standard unhindered benzylamines (e.g., bromobenzylamine) predominantly yield γ-silylation products (58% yield) along with significant disilylation (27%). In contrast, 2,4,6-trimethylbenzylamine completely shifts the reaction to the δ-position (40% yield) while suppressing disilylation to just 6%, owing to the blocked ortho and para positions [1].

Evidence DimensionRegioselectivity and disilylation suppression
Target Compound Data40% δ-silylation yield; 6% disilylation
Comparator Or BaselineBromobenzylamine (58% γ-silylation; 27% disilylation)
Quantified DifferenceComplete shift from γ- to δ-regioselectivity and a 4.5-fold reduction in unwanted disilylation
ConditionsPd(OAc)2 catalyzed directed silylation using hexamethyldisilane at 130 °C

Buyers developing late-stage functionalization methodologies must select this compound to force distal (δ) reactivity and prevent unwanted multi-substitution.

Imine-enamine rearrangement
Class-level
Blocked no β-hydrogens
Accessible β-hydrogens present
Ligand stability supports consistent catalyst performance
Qualitative structural inference

Enhanced Condensation Yield and Hydrophobic Pocket Occupancy in API Synthesis

In the synthesis of highly selective AKR1C3 inhibitors for overcoming EGFR-mutant non-small cell lung cancer, the choice of benzylamine derivative dictates both synthetic efficiency and biological efficacy. Condensation of the pyrrole-carboxylic acid core with 2,4,6-trimethylbenzylamine proceeds with an 81% yield, outperforming less hindered analogs like 4-(trifluoromethyl)benzylamine (66% yield). Furthermore, the bulky mesityl group provides a superior steric match for the large SP1 subpocket of AKR1C3, maintaining >90% contact probability and ensuring tight isoform selectivity [1].

Evidence DimensionAmide condensation yield and target pocket contact probability
Target Compound Data81% synthetic yield; >90% contact probability in the SP1 pocket
Comparator Or Baseline4-(Trifluoromethyl)benzylamine (66% synthetic yield)
Quantified Difference+15% absolute increase in condensation yield and optimized steric fit for isoform selectivity
ConditionsHATU/DIPEA-mediated amide condensation and subsequent AKR1C3 binding assays

For pharmaceutical procurement, this compound offers a dual advantage: higher processability in API coupling steps and essential steric bulk for achieving precise kinase/enzyme isoform selectivity.

Thermal & partition shift
Cross-study
Δ Boiling point +61.5°C
Δ LogP +0.8
Expands high-temperature reaction scope
vs benzylamine; PubChem data
Purity & QC specification
Reported
Assay (GC) 99% (≥98.5%)
Refractive index 1.5360–1.538
Supports batch-to-batch reproducibility
Compound-specific QC metric

Synthesis of Bulky N-Heterocyclic Carbene (NHC) and Schiff Base Ligands

Directly leveraging its ability to suppress ortho-metallation[1], this compound is the optimal precursor for designing stable Pd, Ru, or Ir homogeneous catalysts where ligand degradation must be strictly prevented.

Substrate for Distal C-H Activation Methodologies

Due to its blocked ortho and para positions, it is a critical substrate for research in directed δ-silylation or germanylation, forcing distal reactivity and preventing the standard γ-functionalization seen with generic benzylamines [2].

Building Block for Isoform-Selective Enzyme Inhibitors

Used extensively in medicinal chemistry to introduce a sterically demanding, lipophilic mesityl group into APIs. This ensures high-yield amide coupling and provides the necessary steric bulk to occupy large hydrophobic pockets (like SP1 in AKR1C3), preventing off-target binding [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Synthesis of non-cyclometallated imine-Pd ligands
Ortho-blocked benzylamine scaffold
Cyclometallation resistance and complex identity
Sterically shielded building blocks for medicinal chemistry
Increased lipophilicity and steric bulk
Target binding modulation and metabolic stability
High-temperature synthetic processes
Boiling point 246.5°C
Thermal tolerance and distillation purification

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2,4,6-Trimethylbenzylamine

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